Product packaging for Diethyl 2-methylbenzylphosphonate(Cat. No.:CAS No. 62778-16-9)

Diethyl 2-methylbenzylphosphonate

Cat. No.: B1582406
CAS No.: 62778-16-9
M. Wt: 242.25 g/mol
InChI Key: SAVIMLRIKAZZCZ-UHFFFAOYSA-N
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Description

Significance of Organophosphorus Compounds and Phosphonates in Contemporary Chemical Science

Organophosphorus compounds, organic compounds containing a phosphorus atom, are fundamental to numerous areas of modern chemical science. organic-chemistry.orgrsc.org Their importance stems from a wide range of applications, from agriculture to medicine. organic-chemistry.org In agriculture, they are extensively used as pesticides, offering an alternative to chlorinated hydrocarbons. organic-chemistry.orgcymitquimica.com

Phosphonates, a class of organophosphorus compounds characterized by a C-PO(OR)₂ group, are particularly noteworthy. wikipedia.org They are recognized for their ability to act as stable bioisosteres for phosphates in medicinal chemistry and show promise as ligands in nuclear medicine. jk-sci.com Industrially, phosphonates serve as effective chelating agents for metal ions, which is useful in water softening and preventing scale formation in cooling water systems and oil fields. jk-sci.com The unique chemical structure of phosphonates imparts high water solubility, resistance to corrosion, and stability under harsh conditions. synarchive.com This versatility has led to their use in detergents, peroxide stabilization, and as flame retardants and plasticizers. rsc.orgglpbio.com

Role of Benzylphosphonate Derivatives as Academic Research Targets

Within the extensive family of phosphonates, benzylphosphonate derivatives have emerged as a focal point of academic research. These compounds, which feature a benzyl (B1604629) group attached to the phosphorus atom, are investigated for their potential biological activities and as valuable intermediates in organic synthesis. cymitquimica.com A significant area of research involves the development of novel synthetic methodologies to access these structures.

Classic methods for forming the crucial P-C bond in these molecules include the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide. wikipedia.orgsynarchive.com This reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine (B1218219) oxides. wikipedia.org More recently, palladium-catalyzed cross-coupling reactions have provided an efficient and mild alternative for synthesizing benzylphosphonate diesters. organic-chemistry.orgrsc.org These modern methods often offer higher efficiency and stereospecificity compared to traditional approaches, which can require harsh conditions. organic-chemistry.org The study of benzylphosphonate derivatives is also driven by their potential as antimicrobial agents, with research exploring how different substituents on the phenyl ring influence their biological activity. cymitquimica.com

Overview of Diethyl 2-Methylbenzylphosphonate's Position in Scholarly Investigation

This compound is an organophosphorus compound that serves as a specific subject of interest within the broader category of benzylphosphonates. cymitquimica.com It is characterized by a diethyl phosphonate (B1237965) group attached to a benzyl group, which is in turn substituted with a methyl group at the ortho (2-position) of the phenyl ring. cymitquimica.com

This compound is primarily utilized as a reactant and intermediate in synthetic organic chemistry. cymitquimica.commemtein.com Research has documented its application in the Horner-Wadsworth-Emmons reaction, a widely used method for the synthesis of alkenes. memtein.com For instance, this compound has been used as a reactant with aldehydes, such as p-tolualdehyde, to synthesize asymmetrically substituted stilbenes. memtein.com These stilbene (B7821643) derivatives are, in turn, used in the creation and study of copolymers, highlighting the role of this compound in materials science research. memtein.comualberta.ca Its synthesis is often achieved through methods like the Michaelis-Arbuzov reaction, reacting triethyl phosphite with 2-methylbenzyl halide. wikipedia.orgjk-sci.com

The physical and chemical properties of this compound are consistent with those of other phosphonates, typically appearing as a colorless to pale yellow liquid that is soluble in organic solvents. cymitquimica.com

Chemical and Physical Properties of this compound

Property Value
Molecular Formula C₁₂H₁₉O₃P
Molecular Weight 242.25 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in organic solvents, limited in water
CAS Number 62778-16-9

Data sourced from reference cymitquimica.com

Interactive Data Table: Structural Identifiers

Identifier Type Identifier
SMILES CCOP(=O)(Cc1ccccc1C)OCC
InChI InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-8-6-7-9-11(12)3/h6-9H,4-5,10H2,1-3H3
InChIKey SAVIMLRIKAZZCZ-UHFFFAOYSA-N

Data sourced from reference cymitquimica.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H19O3P B1582406 Diethyl 2-methylbenzylphosphonate CAS No. 62778-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19O3P/c1-4-14-16(13,15-5-2)10-12-9-7-6-8-11(12)3/h6-9H,4-5,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVIMLRIKAZZCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9069639
Record name Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester
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Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62778-16-9
Record name Diethyl P-[(2-methylphenyl)methyl]phosphonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62778-16-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phosphonic acid, P-((2-methylphenyl)methyl)-, diethyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phosphonic acid, P-[(2-methylphenyl)methyl]-, diethyl ester
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Phosphonic acid, [(2-methylphenyl)methyl]-, diethyl ester
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanistic Organic Transformations Involving Diethyl 2 Methylbenzylphosphonate Scaffolds

Horner-Wadsworth-Emmons (HWE) Reaction Dynamics and Applications

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of alkene synthesis in organic chemistry, serving as a modified version of the Wittig reaction. wikipedia.org It involves the reaction of a stabilized phosphonate (B1237965) carbanion with an aldehyde or ketone to typically yield an (E)-alkene with high stereoselectivity. wikipedia.orgorganic-chemistry.org

The reaction mechanism initiates with the deprotonation of the phosphonate at the α-carbon position by a base, generating a nucleophilic phosphonate carbanion. wikipedia.orgyoutube.com This carbanion then undergoes a nucleophilic attack on the carbonyl carbon of the aldehyde or ketone, which is the rate-limiting step. wikipedia.org The resulting intermediate, an oxaphosphetane, subsequently collapses to form the alkene and a water-soluble dialkyl phosphate (B84403) salt, which is easily removed during workup. wikipedia.orgorganic-chemistry.org

The stereochemical outcome of the HWE reaction is generally biased towards the formation of the (E)-alkene. wikipedia.org This selectivity is influenced by several factors, including the steric bulk of the reactants and the reaction conditions. wikipedia.org For instance, increased steric bulk on the aldehyde and higher reaction temperatures tend to favor the (E)-isomer. wikipedia.org Aromatic aldehydes, in particular, almost exclusively produce (E)-alkenes. wikipedia.org While the classical HWE reaction is a powerful tool for E-alkene formation, modifications such as the Still-Gennari protocol have been developed to favor the synthesis of (Z)-alkenes by using phosphonates with electron-withdrawing groups, like trifluoroethyl esters, and specific base combinations. youtube.com

The utility of the HWE reaction is vast, finding extensive application in the total synthesis of natural products. conicet.gov.ar It is a reliable method for constructing complex molecular frameworks and key building blocks for bioactive compounds. conicet.gov.ar

Wadsworth-Emmons Reactions in Complex Molecule Synthesis

The Wadsworth-Emmons reaction, a variant of the HWE reaction, is a pivotal tool for the stereocontrolled synthesis of olefins, making it indispensable in the construction of complex molecules, particularly natural products. conicet.gov.ar Its applications range from the formation of macrocycles, such as macrolactones and macrolactams, to the assembly of lipids, alkaloids, and cyclic ethers. conicet.gov.ar

In the synthesis of macrocycles, the HWE reaction is frequently employed for large-ring closure. conicet.gov.ar This can be achieved through an intramolecular olefination where a phosphonate and an aldehyde moiety within the same molecule react to form the cyclic product. conicet.gov.ar This strategy is highly convergent and often leaves behind functional groups that can be used for further transformations. conicet.gov.ar For example, phosphonoacetic acid derivatives are used to functionalize advanced precursors that also contain a latent aldehyde. This setup allows for the construction of the C2-C3 double bond in macrolactones via an intramolecular HWE olefination. conicet.gov.ar

Furthermore, the reaction is used to assemble elaborate fragments in the early stages of a synthetic plan. conicet.gov.ar For instance, in the synthesis of a Pladienolide B analogue, an aldehyde and a phosphonomethylketone were coupled using barium oxide as a catalyst to form a key intermediate. conicet.gov.ar This demonstrates the reaction's utility in creating crucial carbon-carbon bonds that form the backbone of complex natural products. The reaction's reliability and stereoselectivity make it a favored method for assembling highly functionalized synthetic precursors. conicet.gov.ar

Intramolecular Cyclization Reactions of Benzylphosphonate-Derived Aryl Ethers, Amines, and Amides

Derivatives of benzylphosphonates are valuable substrates for intramolecular cyclization reactions, leading to the formation of various nitrogen- and oxygen-containing heterocycles. sigmaaldrich.com These cyclization reactions are critical in synthetic chemistry as they provide access to core structures found in many biologically active compounds.

For example, diethyl-4-methylbenzylphosphonate is a reactant used in the intramolecular cyclization of aryl ethers, amines, and amides. sigmaaldrich.com In these reactions, a nucleophilic group (such as an amine or the oxygen of an ether or amide) attached to a side chain of the benzylphosphonate derivative attacks an electrophilic center within the same molecule, leading to ring formation. The specific conditions for these cyclizations can vary, but they often involve catalysts that facilitate the formation of the key bond. miami.edu For instance, cationic cyclization of unsaturated amides can be achieved using reagents like polyphosphoric acid ethyl ester (PPSE) to yield five-membered nitrogen heterocycles. miami.edu

The synthesis of cyclic amines and their derivatives is a significant area of focus due to their prevalence in pharmaceuticals. organic-chemistry.org Intramolecular hydroamination, where an amine adds across a double or triple bond within the same molecule, is a powerful method for constructing these rings. Similarly, the cyclodehydration of N-acyl anthranilamides and enamine amides, which can be formed from anilides and enamides, leads to important heterocyclic frameworks like quinazolinones and pyrimidinones. nih.gov

Hydrolysis Mechanisms of Dialkyl α-Hydroxybenzylphosphonates

The hydrolysis of phosphonate esters, such as dialkyl α-hydroxybenzylphosphonates, to their corresponding phosphonic acids is a fundamental transformation. nih.gov This process is often conducted under acidic conditions and proceeds through a stepwise mechanism. nih.gov The study of this reaction's kinetics and the influence of various factors provides insight into the underlying mechanistic pathways. nih.govnih.gov

The acidic hydrolysis of dialkyl α-hydroxybenzylphosphonates occurs in two consecutive steps, both of which follow pseudo-first-order kinetics. nih.govnih.gov The first step is the hydrolysis of one ester group to form a phosphonic ester-acid intermediate, followed by the second step, the hydrolysis of the remaining ester group to yield the final phosphonic acid. nih.govresearchgate.net

The alkyl group of the phosphonate ester also affects the hydrolysis rate. For example, the hydrolysis of unsubstituted diethyl α-hydroxybenzylphosphonate is significantly slower than that of the corresponding dimethyl analogue. nih.gov

Below is a table summarizing the kinetic data for the acidic hydrolysis of various substituted dialkyl α-hydroxybenzylphosphonates.

EntrySubstituent (Y)Alkyl Group (R)Reaction Time (tr in h)k1 (h-1)k2 (h-1)
1HMe6.52.640.60
24-NO2Me2.55.181.24
34-ClMe5.53.620.72
44-FMe6.02.930.65
5HEt9.51.030.35
64-NO2Et5.51.920.61
74-ClEt8.01.540.42
84-FEt9.01.350.31

This table presents kinetic data on the hydrolysis of substituted α-hydroxybenzylphosphonates. nih.govmdpi.comnih.gov

In certain cases, the hydrolysis of phosphonates can proceed via an autocatalytic mechanism. nih.gov Autocatalysis occurs when a product of the reaction acts as a catalyst for that same reaction. In the context of phosphonate hydrolysis, the acidic intermediates or final phosphonic acid products can catalyze further hydrolysis. nih.gov

An example of this is the hydrolysis of a succinic acid derivative containing a phosphonate ester. nih.gov The intermediates formed during the reaction are acidic in nature and can promote the hydrolysis of remaining ester molecules. This leads to an acceleration of the reaction rate as the concentration of the catalytic product increases. nih.gov Similarly, the degradation of phosphoramidites, which are precursors in oligonucleotide synthesis, can be catalyzed by water and can also involve autocatalytic pathways. researchgate.net

Neighboring Group Participation of the P=O Functionality in Reactivity

Neighboring group participation (NGP), also known as anchimeric assistance, is a phenomenon in organic chemistry where a functional group within a molecule, which is not directly part of the reaction center, interacts with the reaction center to influence the reaction's rate and/or stereochemistry. wikipedia.orgdalalinstitute.comlibretexts.org This interaction often leads to an enhanced reaction rate and can result in the retention of stereochemistry where inversion would typically be expected. wikipedia.orgdalalinstitute.com The participating group acts as an internal nucleophile, often forming a cyclic intermediate. dalalinstitute.com

The phosphoryl (P=O) group in phosphonates can engage in neighboring group participation, affecting the reactivity of adjacent functionalities. The lone pair electrons on the oxygen atom of the P=O group can interact with a nearby reaction center. wikipedia.org For example, studies on phosphonylcarbenes have shown that the phosphonate group can significantly reduce the electrophilicity of the carbene. rsc.org This is explained by the interaction of the vacant p-orbital of the carbene with the phosphonate oxygen, which suppresses the availability of the p-orbital for external nucleophilic attack. rsc.org This type of internal interaction highlights the ability of the P=O functionality to modulate the electronic properties and reactivity of the molecule. rsc.org

Advanced Spectroscopic and Structural Elucidation of Diethyl 2 Methylbenzylphosphonate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphonate (B1237965) Characterization

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of Diethyl 2-methylbenzylphosphonate in solution. By analyzing the spectra from different nuclei, a complete picture of the connectivity and chemical environment of the atoms can be assembled.

¹H, ¹³C, and ³¹P NMR Chemical Shift Analysis

While specific spectral data for the 2-methyl isomer is not widely published, analysis of the closely related Diethyl benzylphosphonate and its 4-methyl isomer provides a strong basis for predicting the chemical shifts and coupling constants. chemicalbook.comchemicalbook.comspectrabase.comsigmaaldrich.com

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the hydrogen environments in the molecule. The signals from the ethoxy groups typically appear as a triplet for the methyl (CH₃) protons and a multiplet for the methylene (B1212753) (OCH₂) protons, due to coupling with each other and the phosphorus atom. chemicalbook.comlibretexts.org The benzylic protons (P-CH₂) appear as a doublet due to coupling with the ³¹P nucleus. The aromatic protons on the benzene (B151609) ring and the methyl protons of the tolyl group would have distinct shifts influenced by their position. libretexts.orglibretexts.org

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the chemical environment of each carbon atom. The carbons of the ethoxy group, the benzylic carbon, and the aromatic carbons all appear at characteristic chemical shifts. The benzylic carbon signal is split into a doublet due to coupling with the phosphorus atom. The ortho-methyl group on the benzene ring would influence the chemical shifts of the adjacent aromatic carbons. chemicalbook.com

³¹P NMR Spectroscopy: Phosphorus-31 NMR is particularly diagnostic for organophosphorus compounds. This compound would exhibit a single resonance in the ³¹P NMR spectrum, with a chemical shift characteristic of a phosphonate ester. For instance, the related Diethyl benzyl (B1604629) phosphonate shows a signal in DMSO-d6 solvent. spectrabase.com

The following table summarizes the expected chemical shifts (δ) for this compound, based on data from analogous compounds.

Table 1: Predicted NMR Data for this compound

Nucleus Group Predicted Chemical Shift (ppm) Multiplicity Coupling Constant (J)
¹H CH₃ (ethoxy) ~1.2 Triplet J(H,H) ≈ 7 Hz
OCH₂ (ethoxy) ~4.0 Doublet of Quartets J(H,H) ≈ 7 Hz, J(H,P) ≈ 8 Hz
P-CH₂ (benzyl) ~3.2 Doublet J(H,P) ≈ 22 Hz
CH₃ (aromatic) ~2.4 Singlet -
Ar-H 7.1-7.3 Multiplet -
¹³C CH₃ (ethoxy) ~16 Doublet J(C,P) ≈ 6 Hz
OCH₂ (ethoxy) ~62 Doublet J(C,P) ≈ 6 Hz
P-CH₂ (benzyl) ~32 Doublet J(C,P) ≈ 138 Hz
CH₃ (aromatic) ~19 Singlet -
Ar-C 126-137 Multiplets/Doublets -
³¹P P=O ~25-30 Singlet -

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Infrared spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a fingerprint that is characteristic of its functional groups. The IR spectrum for this compound would be dominated by several key absorptions. Data from the parent compound, Diethyl benzylphosphonate, shows characteristic peaks for the main functional groups. chemicalbook.com

The most prominent bands would include a strong absorption for the phosphoryl (P=O) stretch, typically found in the 1230-1260 cm⁻¹ region. The P-O-C linkages give rise to strong, complex bands in the 950-1070 cm⁻¹ region. Aliphatic C-H stretching from the ethyl and benzyl groups would appear just below 3000 cm⁻¹, while aromatic C-H stretching is observed just above 3000 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
C-H (Aromatic) Stretching 3010-3100 Medium
C-H (Aliphatic) Stretching 2850-2990 Medium-Strong
C=C (Aromatic) Stretching 1450-1600 Medium
P=O (Phosphoryl) Stretching 1230-1260 Strong
P-O-C Stretching 950-1070 Strong
C-O Stretching 1160-1170 Medium

Mass Spectrometry for Molecular Composition and Fragmentation Pathways

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns under electron impact. The molecular ion peak (M⁺) for this compound would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₂H₁₉O₃P (242.25 g/mol ). sigmaaldrich.com

Common fragmentation pathways for such compounds involve cleavages at the phosphorus center and rearrangements. libretexts.orgmiamioh.edu A notable fragmentation would be the cleavage of the C-P bond, leading to the formation of a methylbenzyl cation. This cation can rearrange to the highly stable methyltropylium ion at m/z 105. Other significant fragments would arise from the loss of ethoxy groups (-OC₂H₅) or ethene (-C₂H₄) from the ethyl side chains.

Table 3: Predicted Key Fragmentation Ions for this compound in MS

m/z Value Proposed Fragment Ion Fragmentation Pathway
242 [C₁₂H₁₉O₃P]⁺ Molecular Ion (M⁺)
197 [M - OC₂H₅]⁺ Loss of an ethoxy radical
169 [M - OC₂H₅ - C₂H₄]⁺ Subsequent loss of ethene
137 [C₈H₁₀P]⁺ (?) Rearrangement and loss of ethoxy groups
105 [C₈H₉]⁺ Formation of methyltropylium ion

X-ray Crystallography for Solid-State Structural Determination of Benzylphosphonate Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. youtube.com It works by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound. colostate.edu This analysis allows for the precise calculation of bond lengths, bond angles, and torsional angles, providing an unambiguous depiction of the molecule's conformation and how it packs within a crystal lattice. colostate.edu

While a specific crystal structure for this compound is not publicly documented, the technique has been widely applied to determine the structures of various organophosphorus compounds and other complex organic molecules. nih.govacs.org For this compound, X-ray analysis would reveal the tetrahedral geometry around the phosphorus atom, the specific orientation of the 2-methylbenzyl group relative to the phosphonate moiety, and the conformation of the two ethyl groups. This information is crucial for understanding steric interactions and intermolecular forces, such as hydrogen bonding or van der Waals interactions, that govern the solid-state packing.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical-Functionalized Derivatives

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that specifically detects molecules with unpaired electrons, such as free radicals. unibo.ityoutube.com The parent molecule, this compound, is a diamagnetic species with no unpaired electrons and is therefore EPR-silent.

However, if the compound is functionalized to create a radical species, EPR spectroscopy becomes an invaluable tool for its characterization. bruker.comnih.gov For example, a radical could be introduced through oxidation to form a phosphonium (B103445) radical cation or by generating a radical center on the aromatic ring. The resulting EPR spectrum would provide a wealth of information. nih.gov Analysis of the spectrum's g-value and hyperfine coupling constants would allow for the identification of the radical and mapping the distribution of the unpaired electron's spin density across the molecule. youtube.com Specifically, coupling to the ³¹P nucleus and various protons would reveal the extent of delocalization of the unpaired electron onto the phosphonate group and the benzyl ring.

Computational Chemistry and Theoretical Investigations of Diethyl 2 Methylbenzylphosphonate

Density Functional Theory (DFT) Studies of Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to study reaction mechanisms by calculating the geometries of reactants, transition states, and products, along with their corresponding energies. This allows for the mapping of reaction pathways and the determination of activation barriers.

Several key reactions involving phosphonates have been scrutinized using DFT, providing a framework for understanding the reactivity of Diethyl 2-methylbenzylphosphonate.

Arbuzov Reaction: The synthesis of this compound often involves the Arbuzov reaction. DFT studies on the Arbuzov reaction between ethyl halides and trialkyl phosphites show a two-stage mechanism. chemrxiv.orgeco-vector.comchemrxiv.org The first stage is a nucleophilic attack of the phosphorus atom on the alkyl halide, forming a phosphonium (B103445) salt intermediate. jk-sci.com The second, rate-limiting stage involves the subsequent attack of the displaced halide ion on one of the phosphite's ethyl groups, leading to the final phosphonate (B1237965) product. chemrxiv.orgchemrxiv.org A polar solvent is shown to accelerate the reaction by lowering the energy barriers and stabilizing the intermediates. chemrxiv.orgresearchgate.net

Horner-Wadsworth-Emmons (HWE) Reaction: this compound can be used in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize alkenes. alfa-chemistry.comwikipedia.org DFT calculations have been instrumental in elucidating the mechanism and stereoselectivity of the HWE reaction. capes.gov.bracs.org The reaction begins with the deprotonation of the phosphonate to form a carbanion. wikipedia.orgnrochemistry.com This is followed by the nucleophilic addition of the carbanion to an aldehyde or ketone, forming an oxaphosphetane intermediate. nrochemistry.com The formation of this intermediate is often the rate-determining step. capes.gov.brnrochemistry.com The subsequent elimination of the oxaphosphetane yields the alkene and a phosphate (B84403) byproduct. wikipedia.org DFT studies help in understanding how factors like steric bulk and solvent influence the E/Z selectivity of the resulting alkene. wikipedia.orgacs.org

Kabachnik-Fields Reaction: While not directly involving this compound as a reactant, the principles of the Kabachnik-Fields reaction, which produces α-aminophosphonates, are relevant. organic-chemistry.orgnih.gov DFT calculations have helped to clarify the reaction pathway, which can proceed either through an imine intermediate (formed from an amine and an aldehyde) or an α-hydroxyphosphonate intermediate. nih.govresearchgate.netnih.gov The specific pathway is often dependent on the basicity of the amine used. organic-chemistry.org

DFT calculations on related systems, such as the reaction between diethyl trichloro-methyl phosphonate and diphenyl methyl phosphinite, have demonstrated the method's ability to predict regioselectivity with high accuracy, correctly identifying the most reactive sites based on the analysis of molecular orbitals like the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital). imist.ma

Table 1: Representative DFT-Calculated Energy Barriers for Phosphonate Reactions
Reaction TypeReactantsMethodCalculated ParameterValue (kcal/mol)Reference
Arbuzov ReactionEthyl bromide + TrimethoxyphosphineDFTActivation Energy (Stage 2)Lower than with ethyl chloride chemrxiv.orgresearchgate.net
HWE ReactionTrimethyl phosphonoacetate + AcetaldehydeRHF/6-31+GRate-determining stepOxaphosphetane formation capes.gov.br
Phosphonate ReactionDiethyl trichloro-methyl phosphonate + Diphenyl methyl phosphiniteB3LYP/6-311G(d,p)Reaction Energy (ΔG)Negative (exothermic) imist.ma

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations for Biological Interactions

To study the interaction of this compound with large biological systems like enzymes, a combination of quantum mechanics (QM) and molecular mechanics (MM) is often employed. The QM/MM approach treats the chemically active site (e.g., the ligand and key amino acid residues) with a high-accuracy QM method, while the rest of the protein and surrounding solvent are described by a more computationally efficient MM force field. acs.orgarxiv.org This hybrid method allows for the simulation of enzymatic reactions and the calculation of binding free energies. nih.gov

Phosphonates are known for their ability to act as inhibitors for various enzymes, often by mimicking the tetrahedral transition states of substrate hydrolysis. researchgate.net QM/MM simulations are crucial for understanding these inhibitory mechanisms. For instance, in studies of phosphoryl transfer enzymes, QM/MM simulations provide detailed insights into the nature of the transition state and the catalytic mechanism. nih.gov

Simulations of phosphonate-based inhibitors with their target enzymes can reveal:

Reaction Pathways: Elucidating the step-by-step mechanism of enzyme inhibition or the reaction the enzyme catalyzes. For example, QM/MM studies on the fosfomycin (B1673569) resistance enzyme (FosA) have detailed the activation of the thiol group that attacks the antibiotic. acs.org

Activation Energies: Calculating the free energy barriers for the reaction, which determines the reaction rate and the efficacy of an inhibitor.

Role of Active Site Residues: Identifying key amino acids involved in binding and catalysis and understanding their specific roles (e.g., stabilization of transition states, proton transfer). acs.org

Coordination with Metal Ions: In metalloenzymes, QM/MM can accurately model the coordination of the phosphonate ligand to the metal cofactor, which is often critical for binding and inhibition. rsc.org

Recent advancements in QM/MM methods, including improved parameterization for phosphorus-containing compounds, enhance the accuracy of simulations for reactions involving P-N or P-O bond cleavage and formation, which are common in biological systems. nih.gov

Molecular Docking and Protein-Ligand Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as a protein. nih.gov It is widely used in drug discovery to screen virtual libraries of compounds and to understand the structural basis of ligand-protein interactions. For this compound, docking studies can predict its binding mode and affinity to potential biological targets.

Phosphonates have been extensively studied as inhibitors of various enzymes, and molecular docking has been a key tool in this research. nih.gov

Target Identification: Docking can be used to screen this compound against a panel of known enzyme targets for phosphonates, such as acetylcholinesterase (AChE), carbonic anhydrases, and bacterial enzymes like DNA gyrase. mdpi.comnih.gov

Binding Mode Analysis: The simulation predicts the specific conformation of the ligand within the enzyme's active site and identifies the key interactions that stabilize the complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. nih.gov For example, docking studies of phosphonate inhibitors of AChE have shown interactions with the catalytic triad (B1167595) residues. nih.gov

Scoring and Ranking: Docking programs use scoring functions to estimate the binding affinity, often reported as a binding energy (e.g., in kcal/mol). nih.gov These scores help to rank potential inhibitors and prioritize them for experimental testing. Studies on α-hydroxyphosphonates as inhibitors for carbonic anhydrase and AChE have shown a good correlation between docking scores and experimentally determined inhibition constants (Ki). nih.gov

A typical molecular docking workflow involves preparing the 3D structures of the protein receptor and the ligand (this compound), defining the binding site on the protein, running the docking algorithm to generate various binding poses, and analyzing the top-ranked poses to understand the interactions.

Table 2: Examples of Molecular Docking Results for Phosphonate Inhibitors

Conformational Analysis and Stereochemical Prediction

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ijpsr.com The conformation of a molecule like this compound can significantly influence its physical properties and biological activity. ijpsr.com Computational methods are essential for exploring the conformational space of a molecule and identifying its low-energy (more stable) conformers.

Methods like molecular mechanics and quantum mechanics (DFT) are used to perform conformational analysis. nih.gov The process typically involves:

Generating Initial Conformations: Systematically rotating the rotatable bonds in the molecule (e.g., the C-C and C-P bonds of the benzylphosphonate core) to generate a diverse set of starting structures.

Energy Minimization: Optimizing the geometry of each generated conformation to find the nearest local energy minimum.

Calculating Relative Energies: Determining the relative stability of the different conformers. DFT methods provide accurate energy calculations. nih.gov

Studies on similar molecules, like 5-benzyl-substituted heterocycles, have shown that even small energy differences (e.g., < 2 kcal/mol) between conformers can be calculated, and these calculations often correspond well with conformations observed in X-ray crystal structures. ethz.ch Such analyses can reveal preferred orientations, such as the phenyl ring being staggered or eclipsed relative to the rest of the molecule, which can be critical for its interaction with a protein binding site. ethz.ch

Thermodynamic and Kinetic Modeling of Phosphonate Transformations

Computational chemistry allows for the detailed modeling of the thermodynamic and kinetic aspects of chemical reactions. By calculating the energies of reactants, products, and transition states, key parameters that govern a reaction's feasibility and rate can be determined. stackexchange.comyoutube.com

Thermodynamic Modeling: This involves calculating the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) for a reaction. A negative ΔG indicates a spontaneous (thermodynamically favorable) reaction. DFT calculations have been used to show that reactions like the Arbuzov reaction are exothermic, confirming their thermodynamic feasibility. imist.ma These calculations can predict the position of equilibrium and the relative stability of products.

Kinetic Modeling: This focuses on the reaction rate, which is determined by the activation energy (Ea) or Gibbs free energy of activation (ΔG‡) – the energy barrier that must be overcome for the reaction to proceed. DFT is used to locate the transition state structure and calculate its energy relative to the reactants. youtube.com For example, DFT studies of the Arbuzov reaction have identified the second step (halide attack on the phosphonium intermediate) as the rate-limiting step with the highest activation barrier. chemrxiv.orgeco-vector.com Similarly, quantum chemical studies of the HWE reaction have identified the formation of the oxaphosphetane intermediate as the rate-determining step. capes.gov.bracs.org

These models can also account for the effects of solvent and temperature on both thermodynamics and kinetics. chemrxiv.orgresearchgate.net For instance, modeling has shown that polar solvents can lower activation barriers in the Arbuzov reaction, thus increasing the reaction rate. chemrxiv.orgresearchgate.net This predictive power is invaluable for optimizing reaction conditions in the synthesis and transformation of this compound.

Applications of Diethyl 2 Methylbenzylphosphonate in Medicinal Chemistry and Drug Discovery

Design and Synthesis of Bioactive Phosphonate (B1237965) Analogs

The synthesis of bioactive phosphonate analogs is a cornerstone of modern medicinal chemistry, and diethyl 2-methylbenzylphosphonate serves as a key starting material in this endeavor. The phosphonate moiety is often incorporated into drug candidates to mimic the tetrahedral transition state of enzymatic reactions or to act as a stable isostere of a phosphate (B84403) or carboxylate group.

The versatility of this compound and related phosphonates allows for their use in various synthetic strategies to create novel compounds with therapeutic potential. For instance, the Michaelis-Arbuzov reaction is a fundamental method for forming carbon-phosphorus bonds, enabling the synthesis of a diverse range of phosphonate derivatives. mdpi.com Furthermore, palladium-catalyzed cross-coupling reactions have been developed for the efficient synthesis of benzylphosphonate diesters, expanding the repertoire of accessible analogs. researchgate.net These synthetic methodologies are crucial for generating libraries of compounds that can be screened for various biological activities.

The strategic placement of the phosphonate group can significantly influence the pharmacological properties of a molecule, including its binding affinity to target proteins, cell permeability, and metabolic stability. Researchers have successfully synthesized phosphonate analogs of natural products and existing drugs to enhance their efficacy or to overcome limitations such as poor bioavailability. nih.gov For example, the synthesis of phosphonate analogs of the natural acetylcholinesterase inhibitor cyclophostin (B1669515) has been reported, demonstrating the potential to create novel therapeutic agents. nih.gov

Development of Anti-Infective Agents

The growing threat of infectious diseases has spurred the search for novel anti-infective agents. This compound and its derivatives have emerged as promising candidates in this area, with demonstrated activity against various pathogens.

Antimalarial Drug Analogs

Malaria remains a significant global health challenge, and the development of new antimalarial drugs is a critical priority. This compound has been utilized as a reactant in the preparation of antimalarial agents. sigmaaldrich.com The synthesis of analogs of existing antimalarial drugs, such as primaquine, has been explored, with the aim of improving their activity and reducing toxicity. nih.gov Research has shown that the incorporation of a phosphonate moiety can lead to compounds with potent antimalarial activity against both drug-sensitive and drug-resistant strains of Plasmodium falciparum. nih.gov For example, halogenated analogues of thiaplakortone A, a potent antimalarial marine natural product, have been synthesized and evaluated for their antimalarial activity. nih.gov

One study reported the synthesis of 2-substituted analogues of a highly active 8-aminoquinoline (B160924) antimalarial, with one analogue demonstrating both enhanced activity and reduced toxicity compared to the parent compound. nih.gov This highlights the potential of phosphonate chemistry to generate improved antimalarial drug candidates.

Antibacterial Properties Against Pathogenic Strains (e.g., Escherichia coli)

The rise of antibiotic-resistant bacteria, such as pathogenic strains of Escherichia coli, necessitates the discovery of new antibacterial agents with novel mechanisms of action. Benzylphosphonate derivatives have shown significant potential in this regard. Studies have demonstrated that certain diethyl benzylphosphonate derivatives exhibit potent and selective antibacterial activity against model strains of E. coli. nih.govresearchgate.net

The antimicrobial activity of these compounds is influenced by the substituents on the phenyl ring. nih.govresearchgate.net Preliminary studies suggest that these benzylphosphonate derivatives may have greater potential as antibacterial agents than some commonly used antibiotics. nih.govresearchgate.net Their high specificity for pathogenic E. coli strains makes them promising candidates for future development as substitutes for existing antibiotics, which is particularly important in the face of increasing drug resistance. nih.govresearchgate.net

Antiviral Nucleoside Mimics and Prodrugs

Acyclic nucleoside phosphonates are a class of antiviral agents with broad-spectrum activity against DNA viruses. nih.gov However, their high polarity can limit their cellular penetration. To address this, phosphonate prodrugs are designed to mask the negative charges of the phosphonate group, thereby enhancing oral bioavailability and cellular uptake. nih.govnih.gov

The synthesis of antiviral nucleoside mimics often involves the use of phosphonate building blocks. nih.gov For instance, N-2-(phosphonomethoxy)ethyl (PME) derivatives are synthesized from dialkyl 2-(chloroethoxy)methylphosphonates. nih.gov These prodrugs are designed to be cleaved by intracellular enzymes, releasing the active antiviral nucleoside phosphonate. nih.gov This approach has been successfully applied in the development of drugs like adefovir. nih.gov The synthesis of new classes of acyclic nucleoside phosphonates and their ester prodrugs continues to be an active area of research, with the aim of developing more effective treatments for viral infections. nih.gov

Cancer Research and Antineoplastic Agents

The search for more effective and less toxic cancer therapies is a major focus of medicinal chemistry. This compound and its derivatives have shown promise as anticancer agents, with activity against various cancer cell lines and the ability to modulate key signaling pathways involved in tumorigenesis.

Wnt Pathway Inhibitors for Colon Cancer Repression

The Wnt signaling pathway plays a crucial role in embryonic development and tissue homeostasis. However, its aberrant activation is a key driver in the development and progression of many cancers, including colorectal cancer. nih.govnih.govjohnshopkins.edu Therefore, targeting the Wnt pathway is a promising strategy for cancer therapy. nih.govnih.govsemanticscholar.org

Research has focused on developing small molecule inhibitors that can block the Wnt signaling cascade. semanticscholar.org While direct references to this compound as a Wnt inhibitor are not prevalent, the broader class of organophosphonates has been investigated for anticancer properties. mdpi.comnih.gov The development of multi-targeted kinase inhibitors that affect downstream components of the Wnt pathway is an active area of research. researchgate.net These inhibitors aim to reduce tumor growth and improve survival in preclinical models of colorectal cancer. researchgate.net The identification of novel compounds that can effectively and safely inhibit Wnt signaling remains a significant goal in the fight against colorectal cancer. semanticscholar.org

Cytotoxic Marine Products via Intramolecular Diels-Alder Reactions

The intramolecular Diels-Alder reaction is a powerful strategy in organic synthesis for constructing complex polycyclic systems that form the core of many natural products. While specific research on this compound in this context is not prominent, its parent compound, Diethyl benzylphosphonate, has been identified as a key reactant in the synthesis of natural cytotoxic marine products of polyketide origin through such reactions. chemicalbook.com This application highlights the utility of the benzylphosphonate scaffold in building the intricate architectures characteristic of biologically active marine natural products. chemicalbook.comresearchgate.netelsevierpure.comrsc.orgorganic-chemistry.orgrsc.org The phosphonate moiety serves as a crucial handle for olefination reactions, such as the Horner-Wadsworth-Emmons reaction, to construct the triene precursors necessary for the subsequent intramolecular [4+2] cycloaddition.

Derivatives with Anti-Cancer Properties

The search for novel anti-cancer agents has led to the exploration of a wide array of chemical scaffolds, including those derived from organophosphorus compounds. Specifically, α-aminophosphonic acid derivatives have shown considerable promise due to their structural analogy to α-aminocarboxylic acids, allowing them to act as enzyme inhibitors and anti-metabolites. nih.gov Various α-aminophosphonate derivatives have been identified as potential anti-proliferative and anticancer agents. nih.govnih.gov

Research has shown that modifying the core structure can lead to potent cytotoxic activity. For instance, linking different bioactive moieties like coumarin (B35378) or peptidomimetic structures to the amino group, or substituting the carbon atom with heterocycles, has yielded compounds with significant anti-tumor effects. nih.gov While studies focusing explicitly on derivatives of this compound are limited, the broader class of phosphonates represents a valuable area for the development of new chemotherapeutic agents. nih.govfrontiersin.orgsunderland.ac.uk

Table 1: Examples of Phosphonate Derivatives and their Anti-Cancer Activity

Derivative Class Target/Mechanism Observed Effect Reference(s)
Diaryl α-aminophosphonates Serine Protease Inhibition Mediate processes of cancer growth and metastasis. nih.gov
α-Aminophosphonates with Pyrazole moiety COX-2 Inhibition Evaluated for anti-cancer activity. nih.gov
Phosphinoylmethyl-aminophosphonates Cytostatic Effects Significant effect against prostatic and breast adenocarcinoma cells. nih.gov

Enzymatic Target Inhibition and Modulators

The organophosphorus structure of this compound places it within a class of compounds known for their interaction with various enzymes, particularly esterases.

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition

Organophosphorus (OP) compounds are well-established as potent, often irreversible, inhibitors of cholinesterases, including Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE). nih.govmdpi.com The primary mechanism of toxicity for many OPs is the inhibition of AChE in the nervous system. mdpi.commdpi.com This inhibition occurs through the phosphorylation of a critical serine residue in the enzyme's active site, rendering the enzyme unable to hydrolyze the neurotransmitter acetylcholine (B1216132). mdpi.comresearchgate.net This leads to an accumulation of acetylcholine in synaptic clefts, causing overstimulation of cholinergic receptors and resulting in a cholinergic crisis. researchgate.netnih.gov

Butyrylcholinesterase, found in plasma, can act as a stoichiometric scavenger of OPs, binding to them before they can reach AChE in the nervous system. nih.govnih.gov While this compound belongs to the organophosphorus class, specific studies detailing its direct inhibitory kinetics against AChE and BuChE are not as prevalent as for OP pesticides and nerve agents. nih.govnih.govnih.gov However, its structural features are consistent with the class-wide mechanism of action.

Phosphotriesterase (PTE) as a Model for Organophosphorus Hydrolysis

The bacterial enzyme Phosphotriesterase (PTE) has been a subject of intense study due to its remarkable ability to hydrolyze and detoxify a wide range of toxic organophosphates, including pesticides and nerve agents. tamu.edu In this research, the isomer Diethyl 4-methylbenzylphosphonate has been extensively used as a non-hydrolyzable substrate analog to probe the structure and function of the PTE active site. tamu.eduacs.org

By co-crystallizing PTE with Diethyl 4-methylbenzylphosphonate, researchers have been able to obtain high-resolution three-dimensional structures of the enzyme-inhibitor complex. acs.orgacs.org These studies revealed that the phosphonate analog binds near the binuclear zinc center of the enzyme. acs.org The phosphoryl oxygen of the inhibitor is positioned close to one of the zinc ions, while the aromatic portion settles into a hydrophobic pocket. acs.org A notable finding from these structural studies is the lack of direct electrostatic interactions between the inhibitor and the protein, which helps to explain the remarkably broad substrate specificity of PTE. acs.org The position of the bound analog suggests that a metal-bound hydroxide (B78521) ion is the likely nucleophile for the hydrolysis reaction. acs.org This use of Diethyl 4-methylbenzylphosphonate as a structural probe has been crucial for understanding how PTE achieves its massive rate enhancements and for guiding protein engineering efforts to improve its detoxification capabilities. nih.govacs.org

Table 2: Structural Study of Phosphotriesterase with Diethyl 4-methylbenzylphosphonate

Parameter Details Reference(s)
Enzyme Source Pseudomonas diminuta tamu.eduacs.org
Ligand Diethyl 4-methylbenzylphosphonate (Substrate Analog) acs.org
PDB Code 1DPM acs.org
Resolution 2.1 Å acs.org
Key Active Site Feature Binuclear Zinc (Zn²⁺) Center acs.org
Inhibitor Binding Binds near the metal center; phosphoryl oxygen interacts with one Zn²⁺ ion. acs.org
Binding Pocket Aromatic ring of the inhibitor sits (B43327) in a hydrophobic pocket. acs.org

Inhibition of Tyrosyl-DNA Phosphodiesterase and 2-Oxo Acid Dehydrogenases

A thorough review of the scientific literature did not reveal specific studies that document the inhibition of Tyrosyl-DNA Phosphodiesterase (TDP1 or TDP2) or 2-Oxo Acid Dehydrogenases by this compound. Research on inhibitors for these enzyme classes typically involves different structural motifs.

Pharmaceutical Intermediate in Complex Drug Synthesis

One of the most significant applications of this compound and its isomers is as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The phosphonate group is a key functional moiety for the Horner-Wadsworth-Emmons reaction, a widely used method for creating carbon-carbon double bonds with high stereoselectivity.

A notable example is the use of Diethyl 4-methylbenzylphosphonate in the synthesis of novel anti-inflammatory drugs. acs.org Specifically, it served as a precursor in the creation of small molecule analogues of ES-62, an immunomodulatory product from the parasitic worm Acanthocheilonema viteae. acs.org The phosphonate was hydrolyzed to the corresponding phosphonic acid, which was then incorporated into phosphorylcholine-based structures. acs.org These synthetic small molecules were designed to mimic the anti-inflammatory properties of the natural product and were tested for their ability to prevent the development of collagen-induced arthritis in an in vivo model. acs.org

Furthermore, the synthesis of a phosphonate-functionalized nitronyl-nitroxide radical, which involved an Arbuzov reaction to produce diethyl 4-formylbenzylphosphonate as a key intermediate, demonstrates the compound's utility in creating complex functional materials for applications such as molecular electronics. researchgate.net These examples underscore the value of this compound as a building block in the synthesis of diverse and complex target molecules. semanticscholar.org

Neurological Disorder Drug Development via Phosphonate Scaffolds

The development of novel therapeutics for debilitating neurological disorders such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis remains a significant challenge in medicinal chemistry. A growing area of research focuses on the unique properties of organophosphorus compounds, particularly phosphonates, to design and synthesize new drug candidates. Phosphonate scaffolds, including derivatives of this compound, offer distinct advantages due to their structural and electronic resemblance to phosphates, which are ubiquitous in biological systems. uiowa.edumdpi.com This structural mimicry allows them to interact with biological targets involved in the pathophysiology of neurological diseases, often with enhanced stability and efficacy compared to their phosphate counterparts. uiowa.edu

Phosphonates are characterized by a direct and stable carbon-phosphorus (C-P) bond, which is resistant to enzymatic and chemical hydrolysis, a common metabolic pathway for phosphate esters. uiowa.edu This inherent stability can lead to improved pharmacokinetic profiles for drug candidates, allowing for sustained therapeutic effects. In the context of neurological disorders, research has explored the use of phosphonate-containing molecules to modulate the activity of key enzymes and receptors implicated in disease progression.

One of the primary strategies in Alzheimer's disease drug development is the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. A decrease in acetylcholine levels is associated with the cognitive decline observed in Alzheimer's patients. Several studies have investigated phosphonate derivatives as potent AChE inhibitors. nih.govnih.govmdpi.com For instance, N-benzylpiperidine derivatives have shown promise as AChE inhibitors, and the incorporation of a phosphonate group can enhance their binding affinity and duration of action. nih.govnih.gov While direct studies on this compound as an AChE inhibitor are not extensively documented, its structural motifs are present in known inhibitors. The benzyl (B1604629) group can interact with the active site of AChE, and the phosphonate moiety can act as a transition-state analog, leading to potent inhibition. mdpi.com

Furthermore, phosphonate scaffolds are being investigated for their potential to interfere with the aggregation of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease. technologynetworks.com The formation of Aβ plaques is believed to be a critical event in the neurodegenerative cascade. Phosphonate-containing compounds can be designed to bind to Aβ monomers or oligomers, preventing their aggregation into toxic plaques.

The synthesis of complex neurologically active molecules can be facilitated by the use of phosphonate reagents such as this compound through reactions like the Horner-Wadsworth-Emmons (HWE) olefination. This reaction allows for the stereoselective formation of carbon-carbon double bonds, a common structural feature in many biologically active compounds. By reacting this compound with various aldehydes and ketones, a diverse library of compounds can be synthesized and screened for therapeutic activity against neurological targets.

Another avenue of exploration is the development of phosphonopeptides, which are peptide analogs where one or more amino acid residues are replaced by an aminoalkylphosphonic acid. nih.govnih.govlsu.edu These compounds can act as potent and selective inhibitors of peptidases and proteases involved in neurodegenerative processes. The synthesis of such phosphonopeptides can potentially utilize phosphonate precursors. nih.govmdpi.com

The table below summarizes the inhibitory concentrations (IC50) of selected phosphonate and related compounds against acetylcholinesterase, highlighting the potential of this chemical class in the development of treatments for neurological disorders.

CompoundTarget EnzymeIC50 (µM)Reference
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite (B83602)Acetylcholinesterase66.4 mdpi.com
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphateAcetylcholinesterase43.6 mdpi.com
5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl thiophosphateAcetylcholinesterase6.6 mdpi.com
1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (Donepezil, a non-phosphonate for comparison)Acetylcholinesterase0.0057 nih.gov

While the direct application of this compound in clinical neurology is yet to be established, its structural features and chemical reactivity make it and its derivatives valuable tools in the ongoing search for effective treatments for a range of debilitating neurological conditions. The stability of the phosphonate group, coupled with the ability to synthetically modify the benzyl ring, provides a versatile platform for the design of novel drug candidates. uiowa.edu

Applications of Diethyl 2 Methylbenzylphosphonate in Materials Science and Engineering

Enhancement of Polymer Properties

The incorporation of organophosphorus compounds is a well-established strategy for improving the performance of polymeric materials, particularly concerning their response to high temperatures and flame.

Flame Retardancy in High-Performance Materials

Phosphorus-based flame retardants, including phosphonates, are recognized for their effectiveness in reducing the flammability of polymers. Their mechanism of action can occur in both the condensed (solid) phase and the gas phase. In the condensed phase, upon heating, phosphonates can decompose to form phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating layer of char on the material's surface. kpi.uaresearchgate.net This char layer acts as a physical barrier, limiting the transfer of heat from the flame to the underlying polymer and restricting the flow of flammable volatile gases to the combustion zone. nist.gov

In the gas phase, phosphorus-containing radicals can be released during decomposition. These radicals interfere with the high-energy hydrogen and hydroxyl radicals that propagate the combustion chain reaction in the flame, effectively quenching the fire. nih.gov While direct studies on Diethyl 2-methylbenzylphosphonate are limited, related phosphonate (B1237965) compounds have demonstrated significant improvements in the flame retardancy of various polymers. For instance, the incorporation of diethyl vinyl phosphonate into copolymers enhances their Limiting Oxygen Index (LOI) and promotes char formation. kpi.ua Similarly, macromolecular flame retardants with phosphine (B1218219) oxide structures substantially increase the LOI values and help materials achieve a V-0 rating in the UL-94 vertical burning test. nih.gov

Below is a data table illustrating the effect of a phosphinate flame retardant on the properties of Poly(butylene succinate), demonstrating the typical performance enhancements achievable with this class of compounds.

PropertyNeat PBSPBS + 25 wt% AlPi
LOI (%)-29.5
UL-94 Rating-V-0
Peak Heat Release Rate (PHRR)-49.3% Reduction
Tensile StrengthBaseImproved
Young's ModulusBaseImproved

This table shows data for Aluminum Diethylphosphinate (AlPi) in Poly(butylene succinate) (PBS) as an illustrative example of the efficacy of related phosphonate-based flame retardants.

Improvement of Thermal Stability and Degradation Resistance

The thermal stability of polymers can be influenced by the addition of phosphonate compounds. The degradation of polymers under heat is a critical factor for materials used in high-temperature applications. The introduction of phosphonate moieties into a polymer matrix can alter its decomposition pathways. For example, phosphonated copolyimides have shown high thermal stability, with decomposition temperatures around 475°C. engj.org The degradation often occurs in a two-stage process, with the initial mass loss attributed to the decomposition of the phosphonic acid groups, followed by the degradation of the main polymer backbone at higher temperatures. engj.org

Organic Light-Emitting Diode (OLED) Performance Studies

Organophosphorus compounds are also being explored for their utility in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs). The performance of an OLED is highly dependent on the chemical and electronic properties of the materials used in its emissive and charge-transport layers.

A positional isomer of the subject compound, Diethyl p-tolylmethylphosphonate (also known as Diethyl 4-methylbenzylphosphonate), has been used as a reactant in studies focusing on the performance of blue organic LEDs. While specific performance data for this compound is not detailed in available research, the use of its isomer points to the relevance of the benzylphosphonate scaffold in this field. Materials like benzophenone (B1666685) derivatives, which share aromatic and electron-withdrawing characteristics, are used as host or emitter materials in OLEDs. mdpi.com These materials can facilitate charge transfer and reduce self-quenching effects, which are crucial for efficient light emission. mdpi.com

The introduction of phosphonate or phosphine oxide groups into the molecular structure of OLED materials can influence their electronic properties, thermal stability, and morphology in thin films, all of which are critical for device efficiency and operational lifetime.

Integration into Porous Metal Phosphonate Frameworks (PMPFs)

A significant application for phosphonate-containing molecules is in the construction of Porous Metal Phosphonate Frameworks (PMPFs), which are a subclass of metal-organic frameworks (MOFs). These crystalline materials are built from metal ions or clusters connected by organic ligands containing phosphonate groups. acs.org this compound itself cannot be directly used as a linker. It must first undergo hydrolysis to remove the two ethyl groups, yielding 2-methylbenzylphosphonic acid. This phosphonic acid can then act as the organic linker to build the framework.

Coordination Chemistry in PMPF Construction

The construction of PMPFs relies on the principles of coordination chemistry, where the phosphonic acid linker self-assembles with metal ions to form an extended, often porous, network. nih.gov The phosphonate group (-PO₃²⁻) is a versatile coordinating moiety that can bind to metal centers in various modes, leading to the formation of diverse structural architectures, including one-dimensional chains, two-dimensional layers, and three-dimensional frameworks. acs.orgyoutube.com

Compared to the more common carboxylate-based MOFs, PMPFs often exhibit enhanced thermal and hydrolytic (water) stability due to the strong coordination bonds between the hard phosphonate groups and hard metal ions like Zr⁴⁺, Al³⁺, or Ti⁴⁺. acs.orgresearchgate.net The organic part of the linker, in this case, the 2-methylbenzyl group, acts as a spacer that dictates the size, shape, and chemical environment of the pores within the framework. acs.org The choice of metal ion and the geometry of the organic linker are critical factors that allow for the tuning of the final framework's properties. mdpi.com

Applications in Gas Adsorption, Separation, and Ion Exchange

The permanent porosity of PMPFs makes them highly promising for applications such as gas storage and separation. acs.orgacs.org The size of the pores and the chemical nature of their surfaces, determined by the organic linkers, allow for the selective adsorption of certain gas molecules over others. acs.org A PMPF constructed with a linker derived from 2-methylbenzylphosphonic acid would have pores decorated with aromatic, hydrophobic methylbenzyl groups. This could impart selectivity for certain organic vapors or specific gases like CO₂.

The table below presents gas adsorption data for several different MOFs, illustrating the capacity of these materials for various gases. The performance of a hypothetical PMPF using a 2-methylbenzylphosphonate-derived linker would be influenced by its specific surface area and pore characteristics.

FrameworkGas AdsorbedAdsorption Capacity (mg g⁻¹)Isosteric Heat of Adsorption (kJ mol⁻¹)
CuBDPR (methyl tether)CO₂-45
ICR-7Diclofenac224.6-
ICR-7Cephalexin302.4-
ICR-7Sulfamethoxazole346.3-
ICR-8Diclofenac208.1-

This table shows data for various Metal-Organic Frameworks to illustrate typical adsorption capacities. Data is sourced from references acs.orgresearchgate.net.

Furthermore, PMPFs can be designed for ion exchange applications. researchgate.nettdl.org By introducing specific functional groups or creating charged frameworks, these materials can selectively capture ions from solutions. The robust nature of the phosphonate-metal bond makes them suitable for use in aqueous environments, a key requirement for many ion-exchange processes. researchgate.net The specific design of the pore environment is crucial for tailoring the material's selectivity towards target ions. tdl.org

Proton and Electrical Conductivity Investigations

There is no available research data specifically investigating the proton or electrical conductivity of materials incorporating this compound or its derivative, 2-methylbenzylphosphonic acid. The scientific community has explored other phosphonate-based MOFs for proton conduction, often relying on the phosphonate groups and guest molecules like water to facilitate proton transport. For instance, studies on certain phosphonate MOFs have reported proton conductivities on the order of 10⁻⁵ to 10⁻³ S cm⁻¹, with the Grotthuss mechanism often cited for proton hopping in hydrated frameworks. nih.gov The design of such materials often focuses on creating dense hydrogen-bonding networks. nih.govdp.tech However, without specific studies on PMPFs derived from 2-methylbenzylphosphonate, no conductivity values or mechanistic insights can be provided for this specific system.

Magnetic and Photoluminescent Properties of PMPFs

Similarly, the magnetic and photoluminescent properties of PMPFs synthesized with 2-methylbenzylphosphonate as a ligand are not documented in the available literature. Research into the magnetic properties of MOFs often focuses on the nature of the metal ions and the mediating role of the organic linker in facilitating magnetic exchange interactions, which can lead to phenomena like long-range magnetic ordering. researchgate.netrsc.org

The photoluminescence of MOFs is also a broad area of study, with the emission properties typically arising from the organic linker, the metal center, or charge transfer events between them. researchgate.netrsc.org The specific emission characteristics of a PMPF would be highly dependent on the structure and electronic properties of the 2-methylbenzylphosphonate ligand in coordination with a metal center, but no such characterization has been reported.

Surface Functionalization for Spintronic Devices

The use of self-assembled monolayers (SAMs) of organic molecules is a known strategy for functionalizing surfaces in electronic applications, including spintronics. Phosphonic acids are particularly noted for their ability to form robust SAMs on various metal oxide surfaces. While the potential for using phosphonic acid-based SAMs as tunnel barriers in molecular spintronic devices has been demonstrated with other molecules, there is no specific research applying this compound or 2-methylbenzylphosphonic acid for this purpose. The influence that the 2-methylbenzyl group might have on the packing, electronic structure, and spin transport properties of such a monolayer remains uninvestigated.

Biological and Environmental Fate of Organophosphorus Compounds: Insights from Diethyl 2 Methylbenzylphosphonate Research

Enzymatic Degradation and Detoxification Pathways

The breakdown of organophosphorus compounds in biological systems is a critical area of study, with enzymes playing a central role in detoxification.

Biocatalytic Hydrolysis by Phosphotriesterase (PTE)

Phosphotriesterases (PTEs), also known as organophosphate hydrolases (OPH), are a key group of enzymes capable of detoxifying a wide range of organophosphorus compounds. nih.govmbl.or.kr These enzymes, first identified in soil bacteria, catalyze the hydrolysis of phosphotriesters and related phosphonates, including pesticides and military nerve agents. nih.govnih.gov PTEs are typically zinc-dependent metalloenzymes that utilize a binuclear metal center in their active site to facilitate the cleavage of P-O, P-F, P-S, and P-CN bonds. nih.govmdpi.com The hydrolysis process generally converts the toxic organophosphorus compounds into less harmful alcohols and phosphate (B84403) ions. mdpi.com

The catalytic efficiency of PTE is remarkably high for certain substrates. For instance, the wild-type enzyme from Pseudomonas diminuta can hydrolyze paraoxon (B1678428) at a rate approaching the diffusion-controlled limit. nih.gov While direct kinetic studies on Diethyl 2-methylbenzylphosphonate are not extensively documented in publicly available research, its structure suggests it would be a substrate for PTE. The enzyme would likely target the P-O ester bonds for cleavage. Research has shown that PTEs can hydrolyze a wide array of phosphotriesters, and the substrate specificity can be influenced by the nature of the alkyl and leaving groups attached to the phosphorus center. mdpi.com

Interactive Table: Substrate Range of Bacterial Phosphotriesterase (PTE)
Substrate Chemical Class Bonds Hydrolyzed Relative Activity
Paraoxon Phosphate Ester P-O Very High
Parathion Thiophosphate Ester P-S High
Diazinon Phosphate Ester P-O Moderate
Sarin Phosphonate (B1237965) P-F High
Soman Phosphonate P-F High

This table illustrates the broad substrate capacity of PTE, which is relevant for predicting its activity on compounds like this compound.

Engineered Enzymes for Enhanced Organophosphorus Compound Remediation

To improve the efficiency and broaden the substrate scope of natural enzymes for bioremediation, researchers have turned to protein engineering. mbl.or.kr Techniques like directed evolution and site-directed mutagenesis have been successfully applied to PTEs and other organophosphate-degrading enzymes to create variants with enhanced catalytic activity, stability, and specificity for target compounds. mbl.or.krresearchgate.net

For example, the redesign of the active site of the lactonase SsoPox from the archaeon Sulfolobus solfataricus has yielded variants with significantly increased phosphotriesterase activity against various insecticides. researchgate.net These engineering efforts often focus on modifying residues within the active site to better accommodate specific substrates or to improve the catalytic mechanism. nih.govresearchgate.net One strategy involves enhancing the conformational flexibility of the active site, which can lead to a broader substrate specificity. researchgate.net Such engineered biocatalysts are promising for environmental decontamination, as they can be used in cell-free systems or immobilized in filtration devices to break down pollutants in soil and water. nih.govresearchgate.net These advanced strategies could be adapted to develop enzymes specifically tailored for the rapid and efficient degradation of this compound and other similar phosphonates.

Toxicological Considerations in Academic Research

The toxicity of organophosphorus compounds is a cornerstone of their study, providing insights into fundamental neurological processes.

General Neurotoxicology of Organophosphorus Compounds

The primary mechanism of acute neurotoxicity for most organophosphorus compounds is the inhibition of acetylcholinesterase (AChE), a crucial enzyme in the nervous system. scielo.brnih.govyoutube.com AChE is responsible for breaking down the neurotransmitter acetylcholine (B1216132) at synaptic junctions. youtube.com Inhibition of AChE by organophosphorus compounds leads to the accumulation of acetylcholine, resulting in continuous stimulation of cholinergic receptors in the central and peripheral nervous systems. nih.govyoutube.com

This overstimulation manifests as a cholinergic crisis, which can produce a range of symptoms from muscle twitching and glandular hypersecretion to seizures and respiratory failure. nih.govyoutube.comnih.gov Depending on the compound, dose, and duration of exposure, organophosphorus poisoning can lead to several distinct neurotoxic syndromes, including the acute cholinergic syndrome, the intermediate syndrome, and organophosphate-induced delayed polyneuropathy (OPIDN). scielo.brnih.gov

Interactive Table: Neurotoxic Syndromes of Organophosphorus Compound Exposure
Syndrome Onset after Exposure Key Clinical Features Primary Mechanism
Acute Cholinergic Crisis Minutes to Hours Muscle tremors, salivation, sweating, respiratory distress, seizures. youtube.comnih.gov AChE Inhibition. scielo.br
Intermediate Syndrome 24 to 96 Hours Weakness of neck, proximal limb, and respiratory muscles. nih.gov Postsynaptic receptor dysfunction.
Organophosphate-Induced Delayed Polyneuropathy (OPIDN) 2 to 3 Weeks Sensory loss, weakness, and ataxia, primarily in lower limbs. nih.gov Inhibition of Neuropathy Target Esterase (NTE).

This table summarizes the major neurotoxic effects observed in academic research on organophosphorus compounds.

Cholinergic and Noncholinergic Effects at the Molecular Level

Cholinergic Effects: The interaction at the molecular level involves the phosphorylation of a serine residue in the active site of AChE, forming a stable, covalent bond. scielo.br This effectively inactivates the enzyme, preventing it from hydrolyzing acetylcholine.

Noncholinergic Effects: Research has identified several non-cholinergic targets and mechanisms:

Other Esterases: Besides AChE, organophosphorus compounds can inhibit other serine hydrolases, such as neuropathy target esterase (NTE), the inhibition of which is linked to OPIDN. nih.gov

Receptor Interaction: Some compounds have been shown to interact directly with muscarinic and nicotinic acetylcholine receptors, independent of AChE inhibition. nih.gov

Mitochondrial Dysfunction: Studies suggest that organophosphorus compounds can impair mitochondrial function, leading to oxidative stress, altered calcium homeostasis, and the promotion of apoptotic processes. nih.gov

Cytoskeletal Disruption: There is evidence that these compounds can affect cytoskeletal proteins, potentially disrupting axonal transport, a fundamental process for neuronal health and communication. nih.gov

Inflammatory Responses: Exposure to certain organophosphorus compounds has been observed to alter the release of signaling molecules like interleukins and affect the levels of heat shock proteins in cultured cells, suggesting an induction of cellular stress and inflammatory pathways. nih.gov

These noncholinergic effects highlight the complex and multifaceted nature of organophosphorus compound toxicity at the molecular level. mmsl.cz

Future Directions and Emerging Research Avenues for Diethyl 2 Methylbenzylphosphonate

Exploration of Novel Synthetic Methodologies

The synthesis of benzylphosphonates has traditionally relied on well-established methods such as the Michaelis-Arbuzov and Michaelis-Becker reactions. However, the future of Diethyl 2-methylbenzylphosphonate synthesis lies in the adoption of more efficient, sustainable, and versatile methodologies.

Palladium-Catalyzed Cross-Coupling Reactions: A significant area of future research will be the application of palladium-catalyzed cross-coupling reactions for the synthesis of this compound and its derivatives. nih.govresearchgate.net Recent advancements have demonstrated the efficacy of palladium complexes in catalyzing the formation of the crucial C-P bond. researchgate.net These methods offer a powerful tool for directly coupling 2-methylbenzyl halides with H-phosphonate diesters, providing a more direct and potentially higher-yielding route to the target molecule. researchgate.net The development of ligand-free and aqueous-phase palladium-catalyzed reactions further enhances the green credentials of such synthetic strategies. nih.gov

Sustainable and Green Synthetic Protocols: There is a growing emphasis on developing environmentally benign synthetic methods. Future research will likely focus on protocols that minimize the use of hazardous reagents and solvents. One promising approach is the use of polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic reaction medium, coupled with a potassium iodide/potassium carbonate catalytic system. frontiersin.org This method has shown excellent selectivity and high yields for the synthesis of benzyl (B1604629) phosphonates at room temperature, avoiding the need for volatile organic solvents. frontiersin.org

Synthetic MethodologyKey AdvantagesPotential for this compound
Palladium-Catalyzed Cross-CouplingHigh efficiency, broad substrate scope, direct C-P bond formationDirect synthesis from 2-methylbenzyl halides and H-phosphonates.
Sustainable PEG/KI Catalytic SystemEnvironmentally friendly, mild reaction conditions, excellent yieldsA greener alternative to traditional methods, avoiding toxic solvents.
Michaelis-Arbuzov/Becker ReactionsWell-established, reliable for certain substratesContinued use as a benchmark, with modifications for improved sustainability.

Deeper Mechanistic Understanding of Complex Reactions

A thorough understanding of reaction mechanisms is paramount for optimizing synthetic protocols and controlling product outcomes. For this compound, a deeper mechanistic insight into key transformations, particularly the Horner-Wadsworth-Emmons (HWE) reaction, will be a critical area of future investigation.

The HWE reaction is a cornerstone of alkene synthesis, where phosphonate (B1237965) carbanions react with aldehydes or ketones. wikipedia.org The reaction typically begins with the deprotonation of the phosphonate to form a carbanion, which then undergoes a nucleophilic addition to the carbonyl compound. wikipedia.org A detailed mechanistic study of the HWE reaction involving this compound would elucidate the factors governing stereoselectivity, particularly the formation of (E)-alkenes. wikipedia.org Understanding the influence of the 2-methyl group on the stability and reactivity of the phosphonate carbanion and the subsequent intermediates will allow for more precise control over the geometry of the resulting stilbene (B7821643) derivatives. wikipedia.orgstudy.combrainly.com

Furthermore, investigating the mechanism of palladium-catalyzed reactions for the synthesis of this compound will be crucial. Detailed studies, potentially employing computational methods like Density Functional Theory (DFT), can provide insights into the catalytic cycle, including oxidative addition, transmetalation, and reductive elimination steps. nih.govamanote.comnih.gov This knowledge will enable the rational design of more efficient catalysts and the optimization of reaction conditions to maximize yield and purity.

Rational Design of Next-Generation Bioactive Derivatives

The structural motif of benzylphosphonates is present in a variety of biologically active compounds, suggesting that this compound could serve as a valuable scaffold for the development of novel therapeutic agents. nih.govicm.edu.pl Future research will focus on the rational design of new derivatives with enhanced biological activities.

Structure-Activity Relationship (SAR) Studies: A systematic exploration of the structure-activity relationship will be fundamental. nih.gov This involves synthesizing a library of this compound derivatives with modifications at the phenyl ring and the phosphonate ester groups and evaluating their biological activities. For instance, the introduction of different substituents on the aromatic ring can significantly impact the antimicrobial properties of diethyl benzylphosphonate derivatives. nih.gov SAR studies will help identify the key structural features responsible for a desired biological effect, enabling the design of more potent and selective compounds. nih.gov

Targeted Drug Design: Phosphonates are known to act as mimics of phosphates or as transition state analogs for enzymatic reactions, making them attractive for the design of enzyme inhibitors. nih.gov Future research could focus on designing this compound derivatives that target specific enzymes implicated in various diseases. This rational design approach, often guided by computational modeling, can lead to the development of highly specific and effective therapeutic agents. nih.gov

Potential Bioactive ApplicationRationale for this compound Derivatives
Antimicrobial AgentsThe benzylphosphonate core has shown antimicrobial activity. nih.govicm.edu.pl
Enzyme InhibitorsPhosphonates can act as transition state analogs for enzymes. nih.gov
Anticancer AgentsCertain phosphonate derivatives have demonstrated cytotoxic effects.

Advanced Material Development and Functionalization

The unique properties of the phosphonate group, including its ability to coordinate with metal ions and its inherent flame retardancy, make this compound a promising building block for advanced materials.

Functional Polymers: An emerging area of research is the incorporation of phosphonate moieties into polymers to impart specific functionalities. mdpi.com this compound could be used as a monomer or a modifying agent to create polymers with enhanced thermal stability, flame retardancy, and metal-chelating properties. mdpi.com For example, polymers functionalized with phosphonate groups have been investigated for applications as heavy metal adsorbents and flame retardants. mdpi.com

Metal-Organic Frameworks (MOFs): The phosphonate group can act as a linker to construct metal-organic frameworks (MOFs). researchgate.net These materials, characterized by their high porosity and tunable properties, have applications in gas storage, separation, and catalysis. researchgate.net Future work could explore the synthesis of novel MOFs using this compound or its corresponding phosphonic acid as the organic linker. The 2-methyl group could influence the resulting framework's topology and properties.

Surface Modification: The phosphonate group can strongly bind to metal oxide surfaces, making this compound a candidate for surface modification of materials. This could be utilized to improve the adhesion of polymers to metal substrates, prevent corrosion, or create bioactive surfaces on biomedical implants.

Integration of Artificial Intelligence and Machine Learning in Phosphonate Research

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research, and the study of phosphonates is no exception.

Designing Novel Materials: AI and ML can also be employed in the rational design of new materials based on this compound. By learning the relationships between molecular structure and material properties, these models can predict the performance of new polymers or MOFs before they are synthesized. This data-driven approach can guide the discovery of materials with tailored properties for specific applications.

Q & A

Q. What are the critical parameters for optimizing the synthesis of diethyl 2-methylbenzylphosphonate?

Synthesis requires careful control of reaction conditions. For example, bromination reactions involving this compound (e.g., with Br₂ in trimethyl phosphate) demand inert atmospheres (light/moisture protection) and precise stoichiometric ratios to avoid side products like phosphonate oxidation intermediates. Reaction temperatures (e.g., 90°C for 15 hours) and solvent polarity significantly influence yield . Post-synthesis purification via fractional distillation or silica gel chromatography (using CH₂Cl₂/methanol/triethylamine gradients) is essential for isolating high-purity products .

Q. How can researchers verify the structural integrity of this compound using spectroscopic methods?

  • ¹H-NMR : Look for characteristic peaks: a triplet at δ=1.25 ppm (P–O–CH₂–CH₃), a doublet at δ=3.17 ppm (P–CH₂, JPH = 23 Hz), and aromatic protons between δ=6.93–7.88 ppm .
  • IR/Raman : Phosphonate P=O stretching vibrations appear near 1250–1200 cm⁻¹. Aromatic C–H bending modes (700–900 cm⁻¹) and alkyl C–H stretches (~2900 cm⁻¹) confirm substituent alignment .
  • Mass Spectrometry : Molecular ion peaks at m/z 242.2 (C₁₂H₁₉O₃P) validate the molecular formula .

Q. What are the best practices for storing this compound to ensure long-term stability?

Store at 2–8°C in airtight, light-resistant containers under inert gas (e.g., nitrogen). Avoid exposure to moisture, strong oxidizers, or acidic/basic conditions, which may hydrolyze the phosphonate ester bond .

Q. What safety protocols are critical when handling this compound in the lab?

  • Use PPE: Nitrile gloves, lab coats, and safety goggles.
  • Work in a fume hood to minimize inhalation risks.
  • In case of skin contact, wash immediately with soap/water; for eye exposure, rinse for ≥15 minutes and seek medical attention .
  • Dispose of waste via certified hazardous waste facilities .

Q. How can researchers assess the purity of this compound batches?

  • HPLC/GC-MS : Compare retention times against certified standards.
  • ¹H-NMR Integration : Quantify impurities by comparing peak areas of target signals vs. side products.
  • Elemental Analysis : Verify C, H, and P content within ±0.3% of theoretical values .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

The electron-withdrawing phosphonate group activates the benzyl carbon toward nucleophilic attack. For example, in Wittig-like reactions, the phosphonate stabilizes transition states via resonance, enabling alkene formation. Kinetic studies (e.g., monitoring reaction rates under varying temperatures/pH) can elucidate activation barriers and solvent effects .

Q. How can this compound be utilized in antiviral drug design?

Structural analogs of benzylphosphonates inhibit viral polymerases by mimicking natural phosphate substrates. For instance, bromine- or fluorine-substituted derivatives (e.g., diethyl 2-bromobenzylphosphonate) show enhanced binding to viral enzymes. In vitro assays (e.g., plaque reduction neutralization tests) validate efficacy against target viruses .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Dynamic NMR : Detect conformational changes (e.g., rotational barriers in P–CH₂–Ar groups) causing split signals.
  • DFT Calculations : Simulate IR/NMR spectra to cross-validate experimental peaks. For example, discrepancies in P=O stretching frequencies may arise from solvent polarity effects .

Q. How does this compound impact environmental systems, and how can its ecotoxicity be mitigated?

  • Biodegradation Studies : Aerobic/anaerobic microbial degradation pathways can be tracked via LC-MS to identify breakdown products.
  • Adsorption Experiments : Test activated carbon or clay matrices for immobilizing phosphonates in wastewater .

Q. What computational methods optimize the design of this compound analogs for enhanced bioactivity?

  • Molecular Docking : Screen analogs against target proteins (e.g., viral polymerases) using software like AutoDock Vina. Prioritize compounds with lower binding energies.
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity to guide synthetic priorities .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.